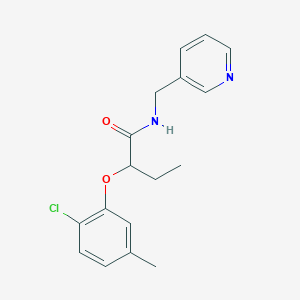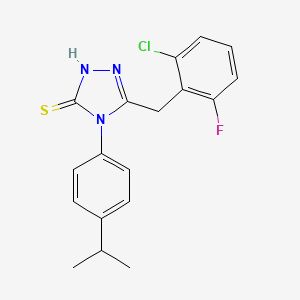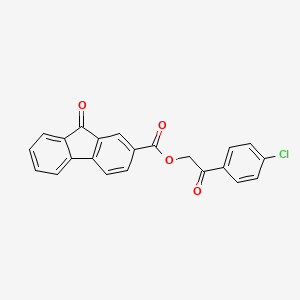
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which promote B-cell survival and proliferation. 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
In addition to its antitumor effects, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to modulate the immune system in various ways. For example, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to promote the differentiation of regulatory T-cells. 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to enhance the activity of natural killer cells and macrophages, which are important components of the innate immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide as a research tool is its selectivity for BTK. Unlike other BTK inhibitors such as ibrutinib, which also inhibit other kinases such as ITK and TEC, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide is highly selective for BTK. This allows for more precise investigation of the role of BTK in B-cell signaling and function. However, one limitation of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide. One area of interest is the combination of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the investigation of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated significant antitumor activity of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide in various animal models of B-cell malignancies.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-15(22-16-9-12(2)6-7-14(16)18)17(21)20-11-13-5-4-8-19-10-13/h4-10,15H,3,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBNFAMGMUMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4835729.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4835736.png)

![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835748.png)
![2-[6-oxo-5-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4835753.png)
![2-[2-(allyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4835758.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4835764.png)


![3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4835796.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4835820.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4835830.png)
![5-oxo-5-[(3-phenylpropyl)amino]pentanoic acid](/img/structure/B4835835.png)